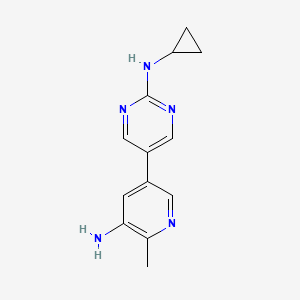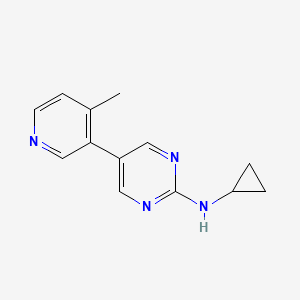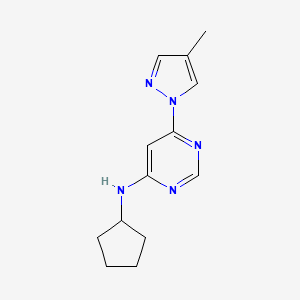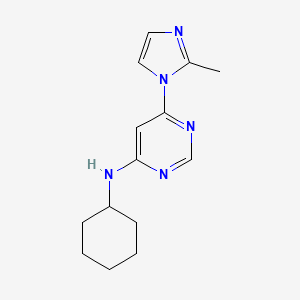![molecular formula C15H20N6S B6441516 4-ethyl-2-(methylsulfanyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2549027-00-9](/img/structure/B6441516.png)
4-ethyl-2-(methylsulfanyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethyl-2-(methylsulfanyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine, also known as E2M6P, is a novel pyrimidine derivative with a wide range of potential applications in scientific research. It has been studied for its potential use in drug development, as a potential therapeutic agent, and as a research tool.
科学的研究の応用
4-ethyl-2-(methylsulfanyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine has been studied for its potential use in drug development, as a potential therapeutic agent, and as a research tool. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral activities in vitro and in vivo. In addition, it has been studied for its ability to modulate the activity of various enzymes and receptors, as well as its ability to interact with other molecules.
作用機序
4-ethyl-2-(methylsulfanyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. It is also believed to act as an inhibitor of the enzymes in the renin-angiotensin system (RAS), which is involved in the regulation of blood pressure. Additionally, it is believed to act as an agonist of the G-protein coupled receptor PPAR-gamma, which is involved in cell differentiation and metabolism.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral activities in vitro and in vivo. In addition, it has been studied for its ability to modulate the activity of various enzymes and receptors, as well as its ability to interact with other molecules. Furthermore, it has been investigated for its potential use in the treatment of various diseases, such as diabetes, hypertension, and obesity.
実験室実験の利点と制限
4-ethyl-2-(methylsulfanyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, and it has a wide range of potential applications in scientific research. Additionally, it is relatively stable, and it has been shown to have a high affinity for various enzymes and receptors. However, it is important to note that the effects of this compound have not been extensively studied in humans, and therefore its safety and efficacy in humans is not known.
将来の方向性
There are a number of potential future directions for research on 4-ethyl-2-(methylsulfanyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine. These include further investigation into its potential use in drug development, further exploration of its mechanism of action, further exploration of its biochemical and physiological effects, further exploration of its potential therapeutic applications, and further exploration of its pharmacokinetics and pharmacodynamics. Additionally, further research could be conducted on its potential toxicity and interactions with other drugs.
合成法
4-ethyl-2-(methylsulfanyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine is synthesized from a condensation reaction of 4-ethyl-2-methylsulfanyl-6-piperazin-1-yl-pyrimidine and 4-pyrimidin-2-yl-piperazin-1-ylamine. The reaction is carried out in a polar solvent such as dimethyl sulfoxide (DMSO) at a temperature of 80°C. The resulting product is purified by column chromatography and then recrystallized in ethanol.
特性
IUPAC Name |
4-ethyl-2-methylsulfanyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6S/c1-3-12-11-13(19-15(18-12)22-2)20-7-9-21(10-8-20)14-16-5-4-6-17-14/h4-6,11H,3,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIDEQMPLFCGKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(5-chloropyrimidin-2-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441439.png)

![2-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6441455.png)

![2-cyclopropyl-4-ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441462.png)
![2-cyclopropyl-4-ethyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441464.png)
![2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile](/img/structure/B6441471.png)
![2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B6441472.png)
![4,5-dimethyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B6441479.png)
![N-[(1-hydroxycyclopentyl)methyl]-2,4-dimethylbenzamide](/img/structure/B6441483.png)
![4,5-dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B6441497.png)


![6-cyclopropyl-5-fluoro-2-{4-[(1,3-oxazol-4-yl)methyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B6441508.png)